molecular formula C6H15Cl2N3O B1382945 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride CAS No. 1803586-96-0

3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride

Cat. No.: B1382945
CAS No.: 1803586-96-0
M. Wt: 216.11 g/mol
InChI Key: SHBFTLYIUWGZOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride typically involves the reaction of pyrrolidine derivatives with aminomethyl groups under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt . Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various amides, carboxylic acids, and substituted pyrrolidine derivatives. These products have significant applications in different fields of research and industry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific aminomethyl group, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

3-(aminomethyl)pyrrolidine-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c7-3-5-1-2-9(4-5)6(8)10;;/h5H,1-4,7H2,(H2,8,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBFTLYIUWGZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
Reactant of Route 2
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
Reactant of Route 4
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
Reactant of Route 5
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride
Reactant of Route 6
3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride

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